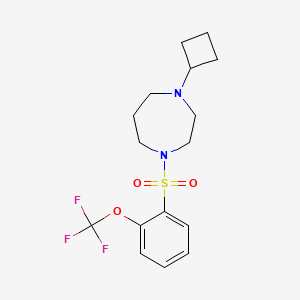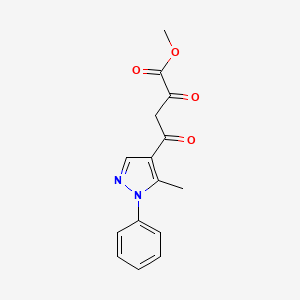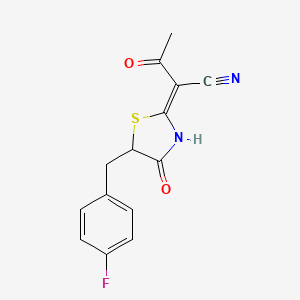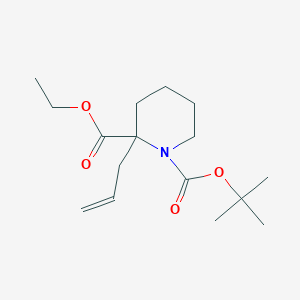
1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane” is a complex organic molecule. It contains a cyclobutyl group, a phenyl group with a trifluoromethoxy substituent, a sulfonyl group, and a 1,4-diazepane ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutyl ring, the introduction of the sulfonyl group, and the creation of the 1,4-diazepane ring. The trifluoromethoxy group could be introduced using various fluorination techniques .Molecular Structure Analysis
The molecule contains several cyclic structures, which are likely to influence its overall shape and reactivity . The presence of the trifluoromethoxy group on the phenyl ring could also have significant effects on the molecule’s electronic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the sulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could, for example, affect its polarity and hence its solubility in different solvents .Scientific Research Applications
Synthesis and Biological Significance of 1,4-Diazepines
1,4-Diazepines, which include compounds structurally related to "1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane", are noted for their wide range of biological activities. They have been actively researched for decades for their medicinal importance, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This makes them of significant interest for pharmaceutical applications (Rashid et al., 2019).
Intramolecular Reactions of Diazocarbonyl Compounds
Research into the intramolecular reactions of α-diazocarbonyl compounds, a category that can be related to the synthesis pathways of compounds like "1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane", has explored their utility in synthesizing various theoretically interesting compounds. This includes the construction of complex polycyclic systems that are challenging to achieve through alternative methods, highlighting the synthetic versatility of diazocarbonyl chemistry for producing novel compounds with potential pharmaceutical applications (Burke & Grieco, 1980).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate and degradation pathways of polyfluoroalkyl chemicals, which share the trifluoromethoxy group found in "1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane", have been studied to understand their persistence and potential toxicological impacts. This research is crucial for evaluating the environmental and health risks associated with the release of such compounds and their degradation products into the environment (Liu & Avendaño, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-cyclobutyl-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c17-16(18,19)24-14-7-1-2-8-15(14)25(22,23)21-10-4-9-20(11-12-21)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOAERPXDWTZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dichloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2718030.png)
![3-Methyl-5-[[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B2718031.png)

![2-({4-aminothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2718037.png)
![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide](/img/structure/B2718038.png)

![Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2718040.png)
![N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2718042.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2718044.png)



![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2718050.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2718053.png)